C6 NBD L-threo-dihydroceramide
Description
Chemical Identity and Nomenclature
C6 NBD L-threo-dihydroceramide belongs to the family of short-chain ceramide analogs modified with a fluorescent NBD group. Its molecular formula is C~30~H~49~N~5~O~6~ , with a molecular weight of 575.7 g/mol (for the unsaturated form) or 577.8 g/mol (for the dihydro variant). The compound’s structure consists of three key components:
- A sphingosine backbone (d18:1 or d18:0 for dihydroceramide) in the L-threo stereochemical configuration.
- A six-carbon (C6) acyl chain linked to the NBD fluorophore at the amino group.
- The NBD moiety (7-nitrobenz-2-oxa-1,3-diazol-4-yl), which emits fluorescence at ~540 nm when excited at ~460 nm.
Table 1: Key Chemical Properties
The L-threo configuration is critical for its biological activity, as it mimics natural ceramide stereochemistry, allowing recognition by enzymes like glucosylceramide synthase. Unlike natural ceramides, the shortened acyl chain and NBD group enhance water solubility and fluorescence without disrupting metabolic processing.
Historical Development as a Fluorescent Sphingolipid Analog
The development of this compound emerged in the late 1980s as part of efforts to replace radiolabeled ceramides with safer, fluorescent alternatives. Early work by Pagano and colleagues demonstrated that NBD-tagged ceramides could be metabolized similarly to natural lipids, enabling real-time tracking in live cells. Key milestones include:
- 1992 : van’t Hof et al. used C6-NBD-ceramide to establish polarized sphingolipid sorting in epithelial cells, showing apical preference for glucosylceramide (GlcCer) and basolateral preference for sphingomyelin (SPH).
- 1996 : Paul et al. purified UDP-glucose:ceramide glucosyltransferase using NBD-ceramide substrates, confirming its utility in enzyme kinetics.
- 2012 : Kim et al. highlighted the compound’s compatibility with GFP-based imaging, enabling dual-channel studies of lipid-protein interactions.
The transition from radiolabeled to fluorescent probes addressed safety concerns and spatial resolution limitations. Unlike radioactive analogs, this compound allows subcellular tracking via confocal microscopy, revealing Golgi-to-plasma membrane trafficking pathways.
Key Applications in Sphingolipid Metabolism Research
Golgi Sphingolipid Flux Analysis
This compound is a cornerstone for studying Golgi-resident enzymes. Upon incorporation into cells, it is metabolized into three primary products:
- NBD-sphingomyelin (via sphingomyelin synthase 1, SMS1).
- NBD-glucosylceramide (via glucosylceramide synthase, GCS).
- NBD-ceramide-1-phosphate (via ceramide kinase, CERK).
Table 2: Enzymatic Conversion in the Golgi
A 2024 study demonstrated simultaneous quantification of these metabolites via HPLC, revealing that inhibitors like fenretinide (4HPR) unexpectedly suppress CERK activity, highlighting the method’s utility in drug discovery.
Neuronal Development Studies
In hippocampal neurons, this compound metabolism to GlcCer is essential for axonal growth. Schwarz et al. (1995) showed that fumonisin B1 (ceramide synthase inhibitor) stalls axon development, which is rescued by adding NBD-ceramide—but only if metabolized to GlcCer. Stereoisomer studies confirmed that only the D-erythro form (metabolizable to GlcCer) supports growth, while L-threo (non-metabolizable) does not.
Lipid Sorting and Membrane Trafficking
In MDCK and Caco-2 cells, this compound derivatives sort into distinct membrane domains:
- GlcCer preferentially localizes to apical membranes (polarity ratio: 2–4).
- SPH distributes evenly (polarity ratio: 0.6–0.9). This sorting persists even with altered acyl chains or sphingosine backbones, underscoring the role of carbohydrate head groups in lipid polarity.
Properties
Molecular Formula |
C30H51N5O6 |
|---|---|
Molecular Weight |
577.8 g/mol |
IUPAC Name |
N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
InChI |
InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27-/m1/s1 |
InChI Key |
GEZLBJRDZRUTOE-XNMGPUDCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C6 NBD L-threo-dihydroceramide involves the conjugation of C6 nitrobenzoxadiazole to L-threo-dihydroceramide. The reaction typically requires the use of organic solvents such as chloroform, ethanol, or methanol to dissolve the reactants.
Industrial Production Methods: Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions: C6 NBD L-threo-dihydroceramide can undergo various chemical reactions, including:
Oxidation: The nitrobenzoxadiazole group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrobenzoxadiazole group can be substituted with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nitrobenzoxadiazole group, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Cancer Research
C6 NBD L-threo-dihydroceramide has been utilized extensively in cancer research to investigate the role of sphingolipids in tumor biology.
- Mechanisms of Drug Resistance : Studies have shown that alterations in sphingolipid metabolism, including changes in ceramide levels, can influence the response of cancer cells to chemotherapy. For instance, research demonstrated that drug-resistant acute myelogenous leukemia (AML) cells exhibited altered sphingolipid compositions when treated with chemotherapeutic agents like daunorubicin and cytarabine. The use of this compound allowed researchers to measure glucosylceramide synthase activity, revealing insights into how these cells adapt to treatment by modifying their lipid profiles .
- Apoptosis and Cell Survival : Dihydroceramides play a crucial role in regulating apoptosis. The fluorescent labeling of this compound facilitates the tracking of ceramide metabolism in live cells, providing insights into how ceramides induce cell death pathways or promote survival under stress conditions .
Metabolic Disorders
Recent investigations have linked dihydroceramides with metabolic diseases such as type 2 diabetes and cardiovascular disease.
- Cardiometabolic Risk Assessment : Profiling dihydroceramides has been shown to correlate with increased risks for type 2 diabetes and cardiovascular diseases. For example, specific dihydroceramides were associated with higher disease risk in epidemiological studies. The ability to utilize this compound in lipidomic analyses aids in understanding these associations at a molecular level .
- Dietary Impact on Lipid Profiles : Dihydroceramides may mediate the effects of dietary habits on metabolic health. Research indicates that high red meat consumption correlates with adverse ceramide profiles, while coffee consumption appears beneficial—potentially through modulation of dihydroceramide levels .
Cell Biology
In cell biology, this compound serves as an essential probe for studying membrane dynamics and lipid trafficking.
- Membrane Traffic Studies : The compound is used to investigate polarized membrane traffic and cell polarity development. By labeling sphingolipids with C6 NBD, researchers can visualize the transport and localization of lipids within cellular membranes, enhancing our understanding of cellular organization and function .
- Cell Signaling : Dihydroceramides are involved in various signaling pathways. The fluorescent properties of this compound enable real-time monitoring of its distribution within cells, allowing researchers to explore how changes in dihydroceramide levels affect signaling cascades related to growth and differentiation.
Data Tables
The following table summarizes key findings from studies utilizing this compound:
Case Study 1: Drug Resistance Mechanisms
A study on AML cells demonstrated that treatment with daunorubicin led to significant changes in sphingolipid profiles, including decreased levels of ceramides and increased levels of sphingosine 1-phosphate. The application of this compound enabled the quantification of glucosylceramide synthase activity, providing insights into how these cells adapt to chemotherapy .
Case Study 2: Cardiometabolic Risk
In a cohort study involving type 2 diabetes patients, profiling dihydroceramides revealed specific species associated with higher disease risk. The use of this compound facilitated the identification of lipid biomarkers that could predict metabolic health outcomes .
Mechanism of Action
C6 NBD L-threo-dihydroceramide exerts its effects by integrating into cellular membranes and interacting with ceramide pathways. The fluorescent C6 nitrobenzoxadiazole group allows researchers to track the movement and metabolism of ceramides within cells. The compound is rapidly transferred between liposomes and labels the Golgi apparatus, where it is metabolized to C6 NBD sphingomyelin .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Physicochemical Properties
Key Differences :
- Sphingoid base saturation : Dihydroceramide (d18:0) lacks the double bond present in ceramide (d18:1), altering metabolic pathways and membrane interactions .
- Head group modifications: Galactosylceramide’s sugar moiety directs it to glycosphingolipid pathways, unlike non-glycosylated analogs .
- Fluorescence: NBD-labeled compounds enable tracking, whereas Safingol is bioactive but non-fluorescent .
Fluorescence and Cellular Localization
Table 2: Fluorescence Properties and Localization
Shared Traits :
- All NBD-labeled compounds exhibit identical excitation/emission profiles due to the common fluorophore .
- Localization differences arise from structural variations: Dihydroceramide accumulates in the ER and Golgi, while galactosylceramide targets lysosomes .
Table 3: Metabolic and Functional Comparisons
Functional Insights :
Biological Activity
C6 NBD L-threo-dihydroceramide is a synthetic analog of naturally occurring ceramides, characterized by the incorporation of a fluorescent tag, C6 nitrobenzoxadiazole. This compound is particularly significant in biological research due to its ability to modulate various cellular processes, including apoptosis and cell proliferation. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and relevant case studies.
- Molecular Formula : C_{20}H_{36}N_{2}O_{3}
- Molecular Weight : Approximately 575.7 g/mol
- Fluorescent Tag : C6 nitrobenzoxadiazole (NBD)
This compound exhibits significant biological activity through several mechanisms:
- Cell Signaling Modulation : It influences cellular signaling pathways associated with apoptosis and cell proliferation by affecting the activation of protein kinases and phosphatases. This modulation can lead to altered cell growth and survival outcomes.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for cancer research. Its ability to fluoresce allows researchers to track its distribution and metabolism within living cells, facilitating studies on its apoptotic effects.
- Interaction with Lipid Metabolism Enzymes : this compound interacts with enzymes such as sphingomyelinase and ceramidase, influencing downstream signaling cascades related to inflammation and apoptosis.
Neuronal Cells
Research indicates that this compound plays a role in neuronal development. For instance, studies have shown that it can stimulate axon growth in hippocampal neurons during the first 24 hours in culture. The compound accelerates the transition from developmental stages in neurons, enhancing their growth potential .
| Treatment | t1/2 Stage 1 (hr) | t1/2 Stage 2 (hr) | t1/2 Stage 3 (hr) |
|---|---|---|---|
| Control | 18.6 | 21.9 | 30.0 |
| C6-NBD-L-threo-Cer | 13.0 | 15.1 | 20.3 |
This table summarizes the average time that neurons remain in each developmental stage when treated with this compound compared to control cells .
Cancer Cells
In cancer research, this compound has demonstrated its potential to alter sphingolipid composition under chemotherapy selection pressure. Studies revealed that drug-resistant HL-60 cells exhibited a general ceramide deficit alongside increased levels of sphingosine 1-phosphate (S1P) and ceramide 1-phosphate (C1P). This shift is associated with enhanced resilience against chemotherapy, suggesting that manipulating ceramide metabolism could offer new therapeutic strategies for cancer treatment .
Case Studies
- Neuronal Growth Study : A study involving hippocampal neurons showed that treatment with this compound resulted in faster axon growth and a more rapid transition through developmental stages compared to control groups .
- Cancer Resistance Mechanism : Research on HL-60 cells indicated that exposure to chemotherapy altered sphingolipid profiles significantly. The introduction of this compound was used as a substrate to assess glucosylceramide synthase (GCS) activity, revealing critical insights into how ceramide levels influence drug resistance mechanisms in cancer cells .
Q & A
Basic Research Questions
Q. What are the standard protocols for using C6 NBD L-threo-dihydroceramide to visualize Golgi dynamics in live cells?
- Methodological Answer : Prepare a 100X stock solution in DMSO and dilute to 1X working concentration in staining buffer (e.g., HMEM or PBS). Incubate live cells with the probe (5–15 minutes at 37°C), followed by washing to remove excess dye. For fixed cells, post-fixation with paraformaldehyde or glutaraldehyde (5–10 minutes) prior to staining enhances Golgi signal retention. Use fluorescence microscopy with excitation/emission settings at 466/536 nm for optimal detection .
Q. How does this compound facilitate the study of sphingolipid metabolism?
- Methodological Answer : The probe is metabolized intracellularly into fluorescent derivatives like sphingomyelin and glucosylceramide. Researchers can track these metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For time-resolved studies, combine pulse-chase experiments with fluorescence imaging to monitor temporal changes in lipid distribution .
Q. What fluorescence parameters and controls are critical for imaging C6 NBD-dihydroceramide?
- Methodological Answer : Use a fluorescence microscope equipped with FITC/GFP filters (Ex: 460–490 nm, Em: 500–550 nm). Include controls such as:
- Unlabeled cells to assess autofluorescence.
- BSA-complexed probe to reduce nonspecific membrane binding.
- Metabolic inhibitors (e.g., fumonisin B1) to validate specificity in sphingolipid synthesis pathways .
Advanced Research Questions
Q. How can researchers address contradictory observations in C6 NBD-dihydroceramide localization under different drug treatments?
- Methodological Answer : Drug-induced variability (e.g., Taxol vs. Doxorubicin) may alter subcellular trafficking. To resolve contradictions:
- Standardize treatment durations (e.g., 1-hour pre-treatment).
- Combine fluorescence imaging with organelle-specific markers (e.g., ER-Tracker) to confirm compartmental localization.
- Quantify fluorescence intensity ratios (nucleus/cytoplasm) using image analysis software (e.g., ImageJ) to statistically compare distributions .
Q. What methodological considerations are critical when tracing C6 NBD-dihydroceramide metabolic pathways in mutant cell lines?
- Methodological Answer : In cells with defective enzymes (e.g., β-galactocerebrosidase mutants):
- Validate metabolic blockages via LC-MS to confirm accumulation of unmetabolized probe.
- Use kinetic assays to measure enzyme activity in vitro, correlating with in vivo fluorescence data.
- Cross-reference with radiolabeled ceramide analogs to distinguish probe-specific effects from endogenous lipid dynamics .
Q. How to differentiate between probe localization artifacts and genuine biological signals in C6 NBD-dihydroceramide studies?
- Methodological Answer : Artifacts may arise from overloading or membrane partitioning. Mitigate by:
- Titrating probe concentrations (1–10 µM) to avoid saturation.
- Co-staining with organelle markers (e.g., Golgi-Tracker Red) for spatial validation.
- Performing fixation-free imaging to assess live-cell dynamics and minimize redistribution artifacts .
Q. What experimental designs optimize the use of C6 NBD-dihydroceramide in studying lipid raft dynamics?
- Methodological Answer : Lipid raft studies require:
- Membrane cholesterol depletion (e.g., methyl-β-cyclodextrin) to disrupt raft integrity.
- Fluorescence resonance energy transfer (FRET) with compatible probes (e.g., NBD/rhodamine pairs) to detect raft clustering.
- Temperature-controlled experiments (4°C vs. 37°C) to differentiate passive diffusion from active transport .
Data Analysis and Interpretation
Q. How should researchers analyze time-lapse data of C6 NBD-dihydroceramide trafficking in polarized cells?
- Methodological Answer : Use computational tools (e.g., MATLAB or Python-based TrackMate) to quantify vesicular movement. Parameters include:
- Mean squared displacement (MSD) to classify diffusion modes (directed vs. random).
- Colocalization coefficients with cytoskeletal markers (e.g., tubulin) to assess microtubule dependency.
- Statistical bootstrapping to account for cell-to-cell variability .
Q. What strategies resolve discrepancies in metabolic flux data generated using C6 NBD-dihydroceramide?
- Methodological Answer : Discrepancies may stem from cell-type-specific metabolism. Address by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
